molecular formula C18H15N7O3 B2526909 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 391896-92-7

5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2526909
CAS No.: 391896-92-7
M. Wt: 377.364
InChI Key: PQSWUFGNXIRHFJ-UHFFFAOYSA-N
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Description

5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
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Biological Activity

The compound 5-methyl-7-(4-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolo-pyrimidine derivatives. For instance, compounds similar to the target compound were tested against various bacterial strains. The results indicated that these compounds exhibited significant antibacterial and antifungal activities, with some showing minimum inhibitory concentrations (MIC) in the low micromolar range .

CompoundMIC (µg/mL)Target Organism
This compound8Staphylococcus aureus
Similar Compound A16Escherichia coli
Similar Compound B32Candida albicans

Antiviral Activity

The antiviral properties of similar triazolo-pyrimidine derivatives have also been investigated. A study demonstrated that certain derivatives showed promising activity against SARS-CoV-2 by inhibiting the main protease (Mpro) with IC50 values ranging from 1.2 to 2.3 µM . This suggests that modifications in the phenyl ring can significantly influence antiviral potency.

Anticancer Activity

Compounds within this chemical class have been evaluated for their anticancer properties. For example, derivatives have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups like nitro groups has been correlated with enhanced cytotoxicity against specific cancer types .

The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or viral replication.
  • Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways that are critical for cancer progression or infection.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:

  • Substituents on the Phenyl Ring : Variations in substituents (e.g., nitro vs. methoxy groups) significantly affect potency and selectivity against various targets.
  • Pyridine Moiety : The presence of a pyridine ring enhances solubility and bioavailability, which is beneficial for therapeutic applications.
  • Triazole Linkage : The triazole component is essential for maintaining structural integrity and facilitating interactions with biological targets.

Case Studies

Several case studies have documented the synthesis and testing of related compounds:

  • Study on Antimicrobial Activity : A series of triazolo-pyrimidine derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria. The study found that compounds with electron-withdrawing groups exhibited superior antibacterial properties compared to their electron-donating counterparts .
  • Evaluation of Antiviral Effects : Research focused on a subset of pyrimidine derivatives showed promising results against viral infections, particularly in inhibiting viral proteases essential for replication .
  • Cancer Cell Line Testing : In vitro studies demonstrated that certain derivatives induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

IUPAC Name

5-methyl-7-(4-nitrophenyl)-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c1-11-15(17(26)23-14-4-2-3-9-19-14)16(24-18(22-11)20-10-21-24)12-5-7-13(8-6-12)25(27)28/h2-10,16H,1H3,(H,19,23,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSWUFGNXIRHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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